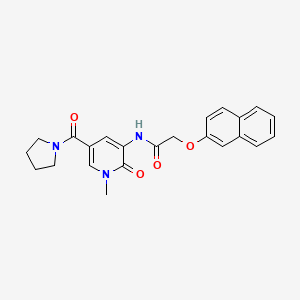

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide" is a complex molecule that appears to be related to a family of compounds with diverse biological activities. The papers provided discuss various analogues and derivatives of related structures, which offer insights into the potential chemical and pharmacological properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. For instance, the paper describes the synthesis of a series of kappa-opioid agonists with substitutions at the carbon adjacent to the amide nitrogen. These syntheses typically involve the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, which could be a relevant method for synthesizing the compound of interest.

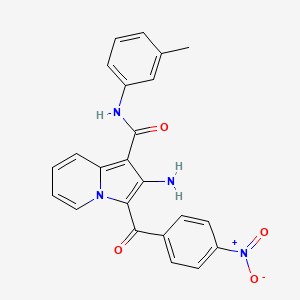

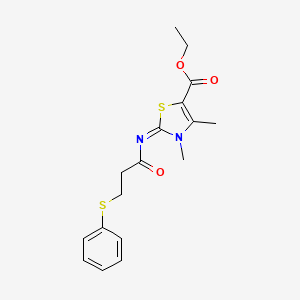

Molecular Structure Analysis

The molecular structure of the compound likely features a dihydropyridine core, a pyrrolidine ring, and a naphthalene moiety. The presence of these functional groups suggests that the compound could exhibit interesting electronic and steric properties. The dihydropyridine core, in particular, is a common feature in calcium channel blockers, which could imply potential biological activity .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. For example, the amide linkage could be involved in hydrolysis reactions, while the naphthalene moiety could participate in electrophilic aromatic substitution. The dihydropyridine core could undergo oxidation or reduction reactions, affecting the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the pyrrolidine ring and the naphthalene moiety suggests potential lipophilicity, which could influence its solubility and membrane permeability. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the dihydropyridine core and the potential for intermolecular interactions, such as hydrogen bonding, due to the amide group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound's involvement in the synthesis of various heterocyclic compounds has been documented. For example, it has been used in the preparation of fused s-triazino heterocycles, showcasing its utility in generating new ring systems relevant to pharmaceutical chemistry. This process highlights its role in expanding the chemical space for potential drug discovery and development (Shaw et al., 1988).

Moreover, research on nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of naphthalene derivatives further underscores its significance. The high efficiency under ultrasound irradiation for synthesizing derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrates its versatility in organic synthesis, offering clean methodologies and easy workup procedures (Mokhtary & Torabi, 2017).

Molecular Structure and Interaction Analysis

The study of molecular structure and noncovalent interactions plays a crucial role in understanding the compound's behavior and potential applications. The detailed structural analysis through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations of derivatives provides insights into their stability, chemical reactivity, and interaction energies. Such studies are fundamental for designing molecules with desired properties and functionalities (Gouda et al., 2022).

Conducting Polymers and Material Science

The research on conducting polymers derived from pyrrole and its derivatives, including the compound , showcases its application in material science. The synthesis of polymers with low oxidation potentials indicates its potential in developing stable conducting materials. These materials are essential for various applications, including electronic devices and sensors, highlighting the compound's relevance beyond traditional pharmaceutical uses (Sotzing et al., 1996).

Environmental Applications

Studies on the oxidation of organic compounds by enzymes, such as naphthalene dioxygenase, demonstrate the compound's potential in environmental applications. The ability to oxidize pollutants and convert them into less harmful substances underscores the importance of such compounds in bioremediation and the treatment of industrial waste (Lee & Gibson, 1996).

Eigenschaften

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-25-14-18(22(28)26-10-4-5-11-26)13-20(23(25)29)24-21(27)15-30-19-9-8-16-6-2-3-7-17(16)12-19/h2-3,6-9,12-14H,4-5,10-11,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCLUWBCJVRMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)